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Compound of Interest

Compound Name: 1-Cyclohexenyl acetate

Cat. No.: B073271 Get Quote

An In-depth Technical Guide to the Chemical Structure and Bonding of 1-Cyclohexenyl
Acetate

Introduction
1-Cyclohexenyl acetate, also known by its IUPAC name cyclohex-1-en-1-yl acetate, is an enol

ester of cyclohexanone.[1] It is a key intermediate in various organic syntheses and finds

applications in the formation of other functionalized cyclohexene derivatives. This technical

guide provides a comprehensive overview of its chemical structure, bonding characteristics,

physicochemical properties, and relevant experimental protocols, tailored for researchers,

scientists, and professionals in drug development.

Chemical Structure and Identification
1-Cyclohexenyl acetate is a cyclic organic compound with the molecular formula C8H12O2.[1]

[2][3] Its structure consists of a six-membered cyclohexene ring bonded to an acetate group

through an ester linkage at the C1 position of the ring.

Key Identifiers:

IUPAC Name: cyclohex-1-en-1-yl acetate[1]

CAS Number: 1424-22-2[1][2][3][4]

Molecular Formula: C8H12O2[1][2][3]
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Molecular Weight: 140.18 g/mol [1]

Canonical SMILES: CC(=O)OC1=CCCCC1[1][2]

InChI Key: DRJNNZMCOCQJGI-UHFFFAOYSA-N[1][4]

Caption: 2D chemical structure of 1-Cyclohexenyl acetate.

Bonding and Hybridization
The bonding in 1-cyclohexenyl acetate is characterized by a combination of sigma (σ) and pi

(π) bonds, arising from the hybridization of the carbon and oxygen atoms.

Cyclohexene Ring:

The two carbon atoms of the double bond (C1 and C6) are sp2 hybridized. Each forms

three σ bonds: one with the adjacent carbon in the double bond, one with another carbon

in the ring, and one with either the ester oxygen (for C1) or a hydrogen atom (for C6). The

unhybridized p-orbitals on these carbons overlap to form a π bond.[5]

The remaining four carbon atoms in the ring are sp3 hybridized, each forming four σ

bonds with neighboring carbon and hydrogen atoms.

Acetate Group:

The carbonyl carbon (C7) is sp2 hybridized, forming σ bonds with the single-bonded

oxygen (O1), the double-bonded oxygen (O2), and the methyl carbon (C8). The p-orbital

of the carbonyl carbon and the p-orbital of the carbonyl oxygen (O2) form a π bond.

The single-bonded oxygen (O1) is sp2 hybridized, participating in resonance with the

carbonyl group. It forms σ bonds with C1 of the ring and C7 of the acetate group.

The methyl carbon (C8) is sp3 hybridized, forming four σ bonds.

The presence of the ester group introduces polarity to the molecule. The delocalization of

electrons across the O-C=O system influences the reactivity of the compound.
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Physicochemical and Spectroscopic Data
Physicochemical Properties
The following table summarizes key physicochemical properties of 1-cyclohexenyl acetate.

Property Value Reference(s)

Molecular Weight 140.18 g/mol [1]

Density 0.998 g/mL at 25 °C [3]

Boiling Point 76-77 °C at 17 mm Hg [3]

Flash Point 150 °F (65.6 °C)

Refractive Index n20/D 1.458 [2][3]

Hydrogen Bond Donor Count 0 [1][2]

Hydrogen Bond Acceptor

Count
2 [1][2]

Rotatable Bond Count 2 [1][2]

Spectroscopic Data (Predicted)
While specific experimental spectra for 1-cyclohexenyl acetate are not detailed in the

provided search results, the expected spectroscopic features can be predicted based on its

functional groups and data from analogous compounds like 1-methylcyclohexene and

cyclohexyl acetate.[6][7]

¹H NMR Spectroscopy:

Vinylic Proton (-C=CH-): A signal is expected in the range of 4.5-6.5 ppm for the proton on

the double bond.[5]

Allylic Protons (-C=C-CH₂-): Protons on the carbons adjacent to the double bond are

expected to appear around 1.9-2.1 ppm.
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Methyl Protons (-CH₃): The methyl protons of the acetate group should produce a singlet at

approximately 2.0 ppm.

Cyclohexane Ring Protons: The remaining methylene protons on the ring would likely appear

as a complex multiplet between 1.5 and 1.9 ppm.

¹³C NMR Spectroscopy:

Carbonyl Carbon (C=O): A signal for the ester carbonyl carbon is expected in the downfield

region, typically around 170 ppm.

Alkene Carbons (C=C): The two sp2 hybridized carbons of the double bond should have

signals in the range of 100-150 ppm.

Methyl Carbon (-CH₃): The acetate methyl carbon signal is anticipated around 21 ppm.

sp³ Ring Carbons: The sp3 hybridized carbons of the cyclohexene ring would appear in the

upfield region of the spectrum.

Infrared (IR) Spectroscopy:

C=O Stretch: A strong absorption band characteristic of the ester carbonyl group is expected

around 1735-1750 cm⁻¹.

C=C Stretch: A medium intensity band for the carbon-carbon double bond stretch should

appear around 1640-1680 cm⁻¹.

C-O Stretch: A strong band for the C-O stretching of the ester group is expected in the range

of 1000-1300 cm⁻¹.

sp² C-H Stretch: A peak just above 3000 cm⁻¹ corresponding to the stretching of the vinylic

C-H bond.

sp³ C-H Stretch: Peaks just below 3000 cm⁻¹ due to the C-H stretching of the sp3 hybridized

carbons.

Experimental Protocols
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Synthesis of 1-Cyclohexenyl Acetate
A common method for the synthesis of 1-cyclohexenyl acetate is the acid-catalyzed

acetylation of cyclohexanone with acetic anhydride or isopropenyl acetate.

Protocol: Acid-Catalyzed Acetylation of Cyclohexanone

Apparatus Setup: A round-bottom flask is equipped with a reflux condenser and a magnetic

stirrer.

Reagents:

Cyclohexanone

Acetic anhydride (or isopropenyl acetate)

Acid catalyst (e.g., p-toluenesulfonic acid or sulfuric acid)[2]

Solvent (optional, e.g., toluene)

Procedure:

Cyclohexanone and a molar excess of acetic anhydride are added to the reaction flask.

A catalytic amount of p-toluenesulfonic acid is added.

The reaction mixture is heated to reflux (approximately 105 °C) with continuous stirring for

an extended period (e.g., 48 hours) to ensure the formation of the thermodynamically

stable enol acetate.[2]

The progress of the reaction can be monitored by techniques such as Thin Layer

Chromatography (TLC) or Gas Chromatography (GC).

Work-up and Purification:

After cooling to room temperature, the reaction mixture is carefully neutralized with a weak

base (e.g., sodium bicarbonate solution).
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The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g.,

magnesium sulfate).

The solvent and any remaining volatile reactants are removed under reduced pressure.

The crude product is purified by vacuum distillation to yield pure 1-cyclohexenyl acetate.

Synthesis
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Caption: Workflow for the synthesis and characterization of 1-cyclohexenyl acetate.
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Spectroscopic Analysis Protocol (General)
Nuclear Magnetic Resonance (NMR) Spectroscopy:

Sample Preparation: A small amount of the purified 1-cyclohexenyl acetate (typically 5-10

mg) is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.

Data Acquisition: The NMR tube is placed in the spectrometer. ¹H and ¹³C NMR spectra are

acquired.

Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, and the

spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual

solvent peak or an internal standard (e.g., tetramethylsilane).

Infrared (IR) Spectroscopy:

Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the

compound between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total

Reflectance (ATR) accessory can be used.

Data Acquisition: The sample is placed in the IR spectrometer, and the spectrum is recorded,

typically in the range of 4000-400 cm⁻¹. A background spectrum is taken first and subtracted

from the sample spectrum.

Data Analysis: The positions and intensities of the absorption bands are analyzed to identify

the functional groups present in the molecule.

Signaling Pathways and Logical Relationships
1-Cyclohexenyl acetate is primarily a synthetic intermediate and not typically involved in

biological signaling pathways. However, its formation and subsequent reactions represent a

key logical relationship in organic synthesis. The formation of an enol acetate is a common

strategy to protect the enol form of a ketone or to use it as a nucleophile in subsequent

reactions.
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Caption: Logical relationship of the formation and utility of 1-cyclohexenyl acetate.

Conclusion
1-Cyclohexenyl acetate is a valuable compound in organic chemistry. A thorough

understanding of its structure, bonding, and properties is essential for its effective use in the

synthesis of more complex molecules. The data and protocols presented in this guide offer a

solid foundation for researchers and professionals working with this and related chemical

entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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